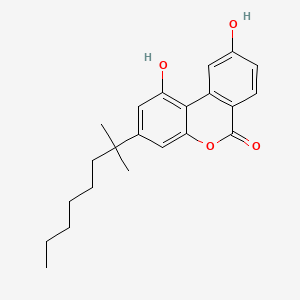
6H-Dibenzo(b,d)pyran-6-one, 3-(1,1-dimethylheptyl)-1,9-dihydroxy-
概述
描述
AM-1714 是一种合成化合物,属于 AM 大麻素系列。 它作为外周大麻素受体 CB2 的选择性激动剂,具有亚纳摩尔亲和力和对相关 CB1 受体的 490 倍选择性 。 该化合物在动物研究中显示出镇痛和抗异常疼痛作用 .
化学反应分析
AM-1714 经历各种化学反应,包括:
氧化: 化合物中存在的羟基可以被氧化形成相应的酮或醛。
还原: 苯并[c]色烯-6-酮核心中的羰基可以被还原形成醇。
取代: 化合物中的芳环可以发生亲电取代反应,例如硝化或卤化。
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及硝酸或卤素等亲电试剂。 这些反应产生的主要产物取决于所用试剂和条件 .
科学研究应用
AM-1714 具有多种科学研究应用,包括:
化学: 它被用作研究大麻素受体及其配体的参考化合物。
生物学: AM-1714 被用于研究以了解 CB2 受体在各种生物过程中的作用,包括疼痛调节和炎症。
作用机制
AM-1714 通过选择性激活外周大麻素受体 CB2 发挥作用。这种激活导致参与疼痛感知和炎症的各种信号通路调节。 该化合物对 CB2 受体的选择性高于 CB1 受体,最大程度地减少了通常与 CB1 受体激活相关的精神活性作用 .
相似化合物的比较
AM-1714 与 AM 大麻素系列中的其他化合物进行比较,例如 AM-1710。 虽然 AM-1710 具有类似的 CB2 亲和力,但它对 CB1 受体的选择性仅为 54 倍,这使得 AM-1714 更具选择性,并且可能更适合针对 CB2 受体的治疗应用 。 其他类似的化合物包括大麻酚和坎比索尔,它们也与大麻素受体相互作用,但具有不同的选择性特征和药理作用 .
准备方法
AM-1714 的合成路线涉及制备 1,9-二羟基-3-(2-甲基辛烷-2-基)-6H-苯并[c]色烯-6-酮。具体的反应条件和工业生产方法在公共领域中尚未公开。 已知合成涉及多个步骤,包括苯并[c]色烯-6-酮核心结构的形成,以及随后引入 2-甲基辛烷-2-基的官能化 .
生物活性
6H-Dibenzo(b,d)pyran-6-one, 3-(1,1-dimethylheptyl)-1,9-dihydroxy- is a synthetic organic compound with significant biological activity. This compound belongs to the dibenzopyran class and has garnered attention for its potential therapeutic applications, particularly in the context of cannabinoid receptor modulation and hypolipidemic effects. This article provides a detailed overview of its biological activity, including relevant studies and findings.
Chemical Structure and Properties
- Chemical Formula : C22H26O4
- Molecular Weight : 370.45 g/mol
- IUPAC Name : 6H-Dibenzo(b,d)pyran-6-one, 3-(1,1-dimethylheptyl)-1,9-dihydroxy-
The compound's structure features a dibenzopyran backbone with hydroxyl groups and an alkyl side chain that contributes to its biological properties.
Cannabinoid Receptor Modulation
One of the notable activities of this compound is its role as a selective agonist for the cannabinoid receptor 2 (CB2). Unlike CB1 receptors, which are primarily located in the central nervous system and can produce psychoactive effects, CB2 receptors are predominantly found in immune cells and peripheral tissues. This selectivity suggests potential therapeutic uses in pain management and anti-inflammatory treatments without central nervous system side effects.
Hypolipidemic Effects
Research has indicated that derivatives of dibenzo[b,d]pyran compounds exhibit hypolipidemic activity. For instance, certain related compounds have shown to be significantly more effective than clofibrate in reducing plasma cholesterol and triglyceride levels in animal models . This suggests that 6H-Dibenzo(b,d)pyran-6-one derivatives may also possess similar lipid-lowering properties.
Study on Hypolipidemic Activity
A study evaluating various derivatives of dibenzo[b,d]pyran reported that specific compounds demonstrated remarkable hypolipidemic effects. For example:
| Compound | Plasma Cholesterol Reduction | Plasma Triglyceride Reduction |
|---|---|---|
| 6H-2-chloro-6-methyl-dibenzo[b,d]pyran-6-carboxylic acid | 12 times more potent than clofibrate | 11 times more potent than clofibrate |
This data highlights the potential of these compounds in managing hyperlipidemia .
Cytotoxic Activity
Another aspect of research has focused on the cytotoxic effects of related dibenzopyran compounds against cancer cells. For instance, a study found that certain derivatives exhibited significant cytotoxicity against human promyelocytic leukemia HL-60 cells, suggesting potential applications in cancer therapy .
The biological activities of 6H-Dibenzo(b,d)pyran-6-one compounds are believed to involve several mechanisms:
- CB2 Receptor Agonism : Activation of CB2 receptors may lead to anti-inflammatory effects and modulation of pain pathways.
- Radical Production : Some studies indicate that these compounds can produce radicals under specific conditions, which may contribute to their cytotoxic effects against cancer cells .
- Lipid Metabolism Modulation : The structural rigidity of these compounds may influence their interaction with enzymes involved in lipid metabolism, enhancing their hypolipidemic effects .
属性
CAS 编号 |
335371-37-4 |
|---|---|
分子式 |
C22H26O4 |
分子量 |
354.4 g/mol |
IUPAC 名称 |
1,9-dihydroxy-3-(2-methyloctan-2-yl)benzo[c]chromen-6-one |
InChI |
InChI=1S/C22H26O4/c1-4-5-6-7-10-22(2,3)14-11-18(24)20-17-13-15(23)8-9-16(17)21(25)26-19(20)12-14/h8-9,11-13,23-24H,4-7,10H2,1-3H3 |
InChI 键 |
BWKBVEVEQOCSCF-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C)(C)C1=CC(=C2C(=C1)OC(=O)C3=C2C=C(C=C3)O)O |
规范 SMILES |
CCCCCCC(C)(C)C1=CC(=C2C(=C1)OC(=O)C3=C2C=C(C=C3)O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
3-(1,1-dimethyl-heptyl)-1-9-dihydroxy-benzo(c)chromen-6-one AM 1714 AM-1714 AM1714 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













